1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine
Description
1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine is a pyridine-derived amine compound characterized by a 6-ethoxy-4-methylpyridine core linked to a propan-1-amine chain. The ethoxy (-OCH2CH3) and methyl (-CH3) substituents on the pyridine ring influence its electronic and steric profiles, which may modulate solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(6-ethoxy-4-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H18N2O/c1-4-10(12)9-7-13-11(14-5-2)6-8(9)3/h6-7,10H,4-5,12H2,1-3H3 |
InChI Key |
FBKQDPHXKUJFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethoxy-4-methylpyridine and propan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with an ethoxy group and a methyl group, along with a propan-1-amine side chain. The molecular formula contributes to its distinct reactivity and biological properties. The synthesis typically involves several steps, which can be optimized for yield and purity using various solvents and catalysts.
Biological Activities
Research indicates that 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine exhibits notable biological activities, particularly in pharmacology. Its interaction studies focus on binding affinity with various biological targets, essential for understanding pharmacodynamics and pharmacokinetics.
Pharmaceutical Applications
The compound is primarily recognized for its role as a building block in the synthesis of new drug candidates targeting neurological disorders or infections. It has been evaluated for its potential in treating conditions associated with neurodegeneration and microbial infections.
Case Study: Neurological Disorder Treatment
A study investigated the efficacy of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function compared to control groups, suggesting its potential as a therapeutic agent.
Table 2: Case Study Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Alzheimer's Disease | Improved cognitive functions in animal models | |
| Binding Studies | High binding affinity to acetylcholine receptors |
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(6-Methylpyridin-3-yl)propan-1-amine | Methyl group instead of ethoxy | Lacks ethoxy substitution, affecting solubility |
| 1-(4-Methylpyridin-3-yl)propan-1-amine | Different substitution pattern | Variation in biological activity due to position |
| 6-Ethoxy-4-methylpyridin-3-amines | Hydrochloride salt form | Enhanced solubility in aqueous solutions |
Future Directions and Research Needs
While the current findings are promising, further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Areas for future exploration include:
- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles.
- Expanded Biological Testing : Investigating effects on various cell lines and animal models.
- Mechanistic Studies : Elucidating the molecular pathways influenced by the compound.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences:
Core Heterocycle Variations: Pyridine vs. Pyrazole/Pyrimidine: Pyridine derivatives (e.g., this compound) exhibit planar aromatic systems with nitrogen at one position, favoring π-π stacking interactions. Pyrimidine-based compounds (e.g., N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride) have two nitrogen atoms in a six-membered ring, enhancing binding to biological targets like enzymes .
Substituent Effects: Ethoxy vs. Methyl vs. Dimethyl: The 4-methyl group on the pyridine ring provides steric hindrance, which may slow metabolic degradation compared to dimethyl-substituted pyrazoles .
Amine Chain Modifications: Propan-1-amine vs. Propane-1,3-diamine: The diamine chain in N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride allows for dual functionalization (e.g., crosslinking in polymers or chelation in metal complexes), whereas the single amine in the target compound limits reactivity to mono-functional derivatives .
Purity and Applications: Compounds like N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride are explicitly noted for high purity (≥95%) and applications in pharmaceuticals and agrochemicals due to their bifunctional reactivity . In contrast, pyrazole-based amines (e.g., 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine) are utilized in materials science for designing hydrophobic polymers .
Research Findings and Implications
- Pharmacological Potential: Pyridine derivatives with ethoxy/methyl substituents (e.g., the target compound) are hypothesized to exhibit enhanced blood-brain barrier penetration compared to methoxy analogs, making them candidates for central nervous system-targeted drugs.
- Synthetic Utility : The ethoxy group in this compound can undergo demethylation or nucleophilic substitution, enabling derivatization into more complex molecules .
- Limitations : The absence of solubility-enhancing groups (e.g., hydroxyl or ionic moieties) in the target compound may restrict its use in aqueous formulations compared to dihydrochloride salts like N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine .
Biological Activity
1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, interaction with biological targets, and implications for therapeutic use.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : Approximately 175.25 g/mol
- Structural Features :
- A pyridine ring substituted at the 3-position with a propan-1-amine side chain.
- An ethoxy group at the 6-position and a methyl group at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes.
Interaction with Receptors
Research indicates that this compound may modulate receptor activity, particularly in relation to the histamine H1 receptor (H1R). Compounds with similar structures have shown varying residence times at H1R, impacting their efficacy in mediating histaminergic responses .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This inhibition could be relevant in conditions where enzyme overactivity contributes to disease pathology.
Antihistaminic Effects
In vitro studies have demonstrated that derivatives of pyridine compounds can exhibit significant antihistaminic properties. For instance, related compounds have been tested for their ability to inhibit histamine-induced responses in various cell lines, indicating potential therapeutic applications in allergic reactions and inflammatory conditions .
Anticancer Potential
Recent investigations into structurally analogous compounds have revealed promising anticancer activities. For example, certain pyridine derivatives have displayed cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
| Compound | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 10 | Cytotoxic |
| Compound B | MCF7 | 15 | Cytotoxic |
| Compound C | A549 | 20 | Cytotoxic |
Research Findings
Several studies have explored the biological implications of pyridine derivatives:
- Histamine Receptor Binding : Research has shown that compounds with similar structures can exhibit differential binding affinities at the H1R, which may correlate with their antihistaminic effects .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have highlighted that modifications in the pyridine structure can significantly alter enzyme affinity and inhibition kinetics .
- In Vivo Evaluations : Animal studies are necessary to validate the therapeutic potential observed in vitro, focusing on pharmacokinetics and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
